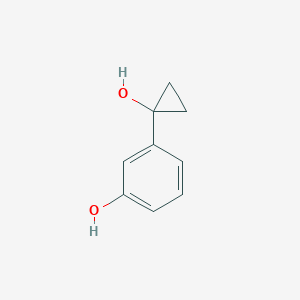

3-(1-Hydroxycyclopropyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Hydroxycyclopropyl)phenol is a chemical compound with the molecular formula C9H10O2 . It has garnered attention due to its diverse biological properties and potential applications in various fields of research and industry.

Synthesis Analysis

Phenolic compounds, such as this compound, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . The chapter covers methods and updated techniques of analysis of phenolic compounds. Finally, biosynthesis of such important organic molecules is covered going through some of their current synthesis methods in the laboratory, methods of their synthetic elaboration .Molecular Structure Analysis

The molecular formula of this compound is C9H10O2 . The structure of phenols consists of two parts: the aromatic ring or the aryl group, and the functional group (OH) or the hydroxyl group .Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The hydroxyl subsistent of phenol is ortho and para directing and makes the aromatic ring strongly activated towards electrophilic aromatic substitution reaction .Scientific Research Applications

Environmental Impact Studies

Research has investigated the effects of environmental pollutants, including aromatic hydrocarbons like phenols, on the endocrine and metabolic functions of the human placenta. Elevated levels of such pollutants are associated with impaired placental functioning and reduced endocrine and metabolic activity, highlighting the environmental risks of aromatic hydrocarbons (Wierzba et al., 2017).

Chemical Reaction Analysis

A study focused on the cytochrome P450-catalyzed hydroxylation of hydrocarbons, including phenol derivatives. This research provides insights into the enzymatic mechanisms and kinetics of hydrocarbon transformation, which is crucial for understanding biochemical processes and designing industrial catalysts (Atkinson et al., 1994).

Environmental Remediation

A study explored the use of a magnetic room temperature ionic liquid for the efficient extraction of phenolic compounds from aqueous solutions. This innovative approach shows promise for environmental remediation, particularly in the cleanup of water contaminated with phenolic compounds (Deng et al., 2011).

Material Science and Industrial Applications

Research has been conducted on the use of phenolic compounds, including those related to 3-(1-Hydroxycyclopropyl)phenol, in the production of materials like plastics and in the development of technologies for environmental and industrial applications. This includes the study of their chemical properties and potential uses in various manufacturing processes (Smith & Tatchell, 1969).

Biomedical Research

The synthesis of model humic substances using phenolic compounds has been studied for biomedical research. This research aids in understanding the molecular structures and biological activities of phenolic polymerisates, which are important for biomedical applications (Zherebker et al., 2015).

Renewable Resources and Green Chemistry

A study explored the use of phloretic acid, a phenolic compound, as a renewable resource for enhancing the reactivity of molecules in the synthesis of materials such as polybenzoxazine. This research is significant for developing sustainable and environmentally friendly chemical processes (Trejo-Machin et al., 2017).

Atmospheric Chemistry

Research on the transformation and dimerization of phenols photosensitized by nitroderivatives of polycyclic aromatic hydrocarbons provides insights into the formation of humic-like substances in atmospheric waters. This is crucial for understanding atmospheric chemistry and the environmental impact of these substances (Laurentiis et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Phenolic compounds, including 3-(1-Hydroxycyclopropyl)phenol, have been studied extensively due to their availability, high biological activity, and fewer side effects as compared to synthetic antioxidants . They are expected to continue to garner attention in various fields of research and industry.

Properties

IUPAC Name |

3-(1-hydroxycyclopropyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6,10-11H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFOISFMXQWPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2431112.png)

![4-{2-[(4-Fluorophenyl)amino]acetyl}-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2431121.png)

![3-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431124.png)

![4-((4-fluorophenyl)amino)-3-(1-isobutyl-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B2431125.png)

![4,7-Dimethyl-2-(2-piperidin-1-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431129.png)